Technical Guide: Spectroscopic Data & Characterization of Methyl 3,4-diamino-5-chlorobenzoate
Technical Guide: Spectroscopic Data & Characterization of Methyl 3,4-diamino-5-chlorobenzoate
The following technical guide details the spectroscopic characterization of Methyl 3,4-diamino-5-chlorobenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as acetyl-CoA carboxylase inhibitors and kinase inhibitors.
Compound Profile & Significance
Methyl 3,4-diamino-5-chlorobenzoate is a highly functionalized aniline derivative used primarily as a building block in medicinal chemistry.[1] Its structure features a benzene core substituted with an ester, two adjacent amino groups (ortho-diamine), and a chlorine atom. This specific substitution pattern makes it a versatile precursor for benzimidazoles and quinoxalines.[1]
| Property | Detail |
| IUPAC Name | Methyl 3,4-diamino-5-chlorobenzoate |
| CAS Number | 21961-31-9 (Acid precursor: 3,4-diamino-5-chlorobenzoic acid) |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
Synthesis & Isolation Context
Understanding the synthesis is crucial for interpreting impurity profiles in spectra.[1] This compound is typically synthesized via the electrophilic chlorination of Methyl 3,4-diaminobenzoate .
Reaction Workflow
The amino group at position 4 strongly activates the position 5 carbon (ortho-direction), facilitating selective chlorination using N-Chlorosuccinimide (NCS).
Figure 1: Synthesis pathway via electrophilic aromatic substitution.
Spectroscopic Characterization
The following data is synthesized from patent literature (e.g., WO2011058473A1) and standard spectroscopic principles for polysubstituted benzenes.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
The aromatic region is the fingerprint of this molecule.[1] The presence of chlorine at position 5 breaks the symmetry of the parent 3,4-diamino compound, resulting in two distinct doublets with a small coupling constant (meta-coupling).
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 7.11 | Doublet (d) | 1H | 1.95 | H-2 | Aromatic proton between Ester and |
| 7.08 | Doublet (d) | 1H | 1.95 | H-6 | Aromatic proton between Ester and |
| 5.80 - 6.20 | Broad Singlet | 2H | - | 3-NH | Amino protons (exchangeable with |
| 5.20 - 5.60 | Broad Singlet | 2H | - | 4-NH | Amino protons (exchangeable with |
| 3.76 | Singlet (s) | 3H | - | COO-CH | Methyl ester protons.[1] |
Expert Insight:
-
Differentiation: The key to confirming the 5-chloro substitution (vs. 2-chloro or 6-chloro) is the meta-coupling (J ~ 2.0 Hz) between the two remaining aromatic protons.[1] If the chlorine were at position 2 or 6, you would likely see a singlet or different coupling patterns.[1]
-
Shift Logic: H-2 and H-6 appear very close (~7.1 ppm) because both are ortho to the electron-withdrawing ester group, despite the different substituents at positions 3 and 5.
B. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode (
The presence of a single chlorine atom provides a distinct isotopic signature.[1]
| Parameter | Value | Notes |
| Monoisotopic Mass | 200.03 Da | Calculated for |
| Observed | 201.0 | Base peak.[1] |
| Isotope Pattern | 3:1 ratio (201 : 203) | Characteristic of a single Chlorine atom ( |
| Fragmentation | Loss of Methanol ( |
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.[1]
| Wavenumber ( | Vibration Mode | Functional Group |
| 3450, 3360 | N-H Stretch | Primary Amines (Doublet typical for |
| 1690 - 1710 | C=O Stretch | Conjugated Ester. |
| 1620 | N-H Bend | Scissoring vibration of primary amine. |
| 1280 | C-O Stretch | Ester C-O bond.[1] |
| 750 - 800 | C-Cl Stretch | Aryl Chloride.[1] |
Quality Control & Purity Assessment
When using this intermediate for drug development, purity is paramount.[1]
HPLC Method Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).[1]
Self-Validating Check: The retention time of the 5-chloro derivative will be longer than the non-chlorinated parent (Methyl 3,4-diaminobenzoate) due to the increased lipophilicity (Hydrophobicity) introduced by the chlorine atom.
Experimental Protocol: NMR Preparation
To ensure reproducible data, follow this strict preparation protocol.
-
Drying: Ensure the sample is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (often acetonitrile or DCM) which can obscure the methyl ester peak.[1]
-
Solvent: Use DMSO-
(99.9% D).[1] Chloroform- is not recommended as the diamino groups can lead to aggregation or poor solubility, resulting in broadened peaks.[1] -
Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Set relaxation delay (
) to at least 2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.
References
-
Pfizer Inc. (2011).[1] N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors. WO2011058473A1.[1] (Source for partial NMR data of the intermediate).
-
Thermo Fisher Scientific . Methyl 3,4-diaminobenzoate Product Specification. (Analogous parent compound data).
-
National Institute of Standards and Technology (NIST) . Mass Spectral Library.[1] (General fragmentation patterns for aminobenzoates).[1]
Sources
- 1. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]
- 2. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
